Homocapsaicin II is a pungent compound that can be isolated from the fruits of Capsicum annuum L. It’s also known as Capsaicin Impurity 7. It has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are enzymes that catalyze the conversion of arachidonic acid to prostaglandins.
Synthesis Analysis
The synthesis of Homocapsaicin II involves a multi-step reaction with 10 steps. The process includes various reactions such as the use of Et3N / CH2Cl2, NaH, KI, DMSO, NaCl, LiAlH4, and SOCl2 at different temperatures and conditions.
Molecular Structure Analysis
Homocapsaicin II has a molecular weight of 319.44 and a formula of C19H29NO3. The molecule contains a total of 52 bonds, including 23 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic).
Chemical Reactions Analysis
Capsaicinoids, including Homocapsaicin II, can undergo oxidation promoted by enzymes in the presence of H2O2 or a metal with which they may form a complex. They can also undergo electrochemical oxidation reactions.
Physical And Chemical Properties Analysis
Homocapsaicin II is a lipophilic, colorless, and odorless crystalline to waxy compound. It has a molecular weight of 319.44 and a formula of C19H29NO3.
Molecular Structure Analysis
An 8-methylnonanamide chain forming the hydrophobic tail of the molecule [, ].
Physical and Chemical Properties Analysis
Hydrophobicity: Capsaicinoids are generally hydrophobic due to their long alkyl chains [].
UV absorbance: Capsaicinoids absorb UV light, with a maximum absorbance typically around 280 nm [].
Applications
Food analysis: Homocapsaicin II can be used as a marker compound for the identification and quantification of Capsicum species and the quality control of chili pepper-containing foods [, ].
Phytochemical studies: The presence and concentration of Homocapsaicin II, along with other capsaicinoids, can be used to differentiate between Capsicum varieties and to study their chemotaxonomy [, ].
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